

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate chemical properties and structure

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Compound of Interest

Compound Name: *Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate*

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In-Depth Technical Guide: Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate**. This organophosphorus compound, featuring a difluorinated ketone moiety, is a significant intermediate in the development of therapeutic agents, particularly in the fields of antiviral and anticancer research. Its unique structural features, including the electrophilic carbon of the carbonyl group and the presence of geminal fluorine atoms, contribute to its potential as an enzyme inhibitor. This document summarizes its known physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action.

Chemical Structure and Properties

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a colorless to light yellow liquid. Its chemical structure is characterized by a heptyl chain with a ketone at the 2-position, geminal fluorine atoms at the 3-position, and a dimethyl phosphonate group attached to the first carbon.

Chemical Structure:

Figure 1: 2D structure of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate**.

The presence of the fluorine atoms significantly influences the molecule's electronic properties, enhancing its stability and modifying the reactivity of the adjacent carbonyl group. These characteristics are believed to contribute to its biological activity by allowing it to act as a stable mimic of natural phosphates and as an inhibitor of certain enzymes.[1]

Table 1: Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ F ₂ O ₄ P	[2][3]
Molecular Weight	258.20 g/mol	[2][3][4]
CAS Number	50889-46-8	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	110 °C at 0.4 mmHg	[1]
Refractive Index	1.42	[1]
Purity	≥ 99%	[1]
IUPAC Name	1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one	[3]
InChI	InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3	[2]
InChIKey	CISDEV RDMKWPCP-UHFFFAOYSA-N	[2]
SMILES	CCCCC(C(=O)CP(=O)(OC)OC)(F)F	[2]

Experimental Protocols

Synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

The following protocol describes a general procedure for the synthesis of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** from ethyl 2,2-difluorohexanoate and dimethyl methylphosphonate.

Experimental Workflow:



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Figure 2: Synthetic workflow for **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate**.

Procedure:

- **Reaction Setup:** In a flask equipped with a stirrer, dissolve dimethyl methylphosphonate (215 mL) in tetrahydrofuran (THF, 1450 mL).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Addition of Base:** Slowly add n-butyllithium (804 mL) dropwise to the cooled solution.
- **Stirring:** Continue stirring the reaction mixture at -78 °C for 2 hours.
- **Addition of Ester:** Subsequently, add ethyl 2,2-difluorohexanoate (145 g) dropwise to the reaction mixture.
- **Reaction Progression:** Stir the mixture at -78 °C for a period, then allow it to slowly warm to 0 °C and continue stirring for an additional hour.

- **Workup:** Upon completion of the reaction, dilute the mixture with pentane (1000 mL). Adjust the pH to 6 using a 2 M sulfuric acid solution.
- **Extraction:** Separate the aqueous layer and re-extract it with pentane. Combine all organic layers.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous sodium sulfate. After filtering to remove the desiccant, concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography, using a hexane:ethyl acetate (1:1) eluent system, to yield pure **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate**.

Spectroscopic Data (Predicted)

While experimental spectra for **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** are not readily available in the public domain, the following table provides predicted chemical shifts based on the analysis of structurally similar compounds. These values should be used as a guide for characterization.

Table 2: Predicted NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~0.9	t	-CH ₃ of heptyl chain
~1.3-1.4	m	-CH ₂ -CH ₂ -CH ₂ - of heptyl chain	
~1.9-2.1	m	-CH ₂ -CF ₂ -	
~3.4	d	-C(=O)-CH ₂ -P	
~3.8	d	-P(O)(OCH ₃) ₂	
^{13}C	~13	-CH ₃ of heptyl chain	
~22, 25, 30	-CH ₂ -CH ₂ -CH ₂ - of heptyl chain		
~35 (t)	-CH ₂ -CF ₂ -		
~40 (d)	-C(=O)-CH ₂ -P		
~54 (d)	-P(O)(OCH ₃) ₂		
~115 (t)	-CF ₂ -		
~200 (t)	-C=O		
^{31}P	~18-22	Referenced to 85% H ₃ PO ₄	
^{19}F	~ -100 to -120	t	Referenced to CFCl ₃

t = triplet, d = doublet, m = multiplet

Biological Activity and Potential Applications

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is primarily utilized as a drug intermediate in the synthesis of more complex bioactive molecules. Its structural motif, the α,α -difluoro- β -ketophosphonate, is a known pharmacophore that can act as a transition-state analog inhibitor for various enzymes.

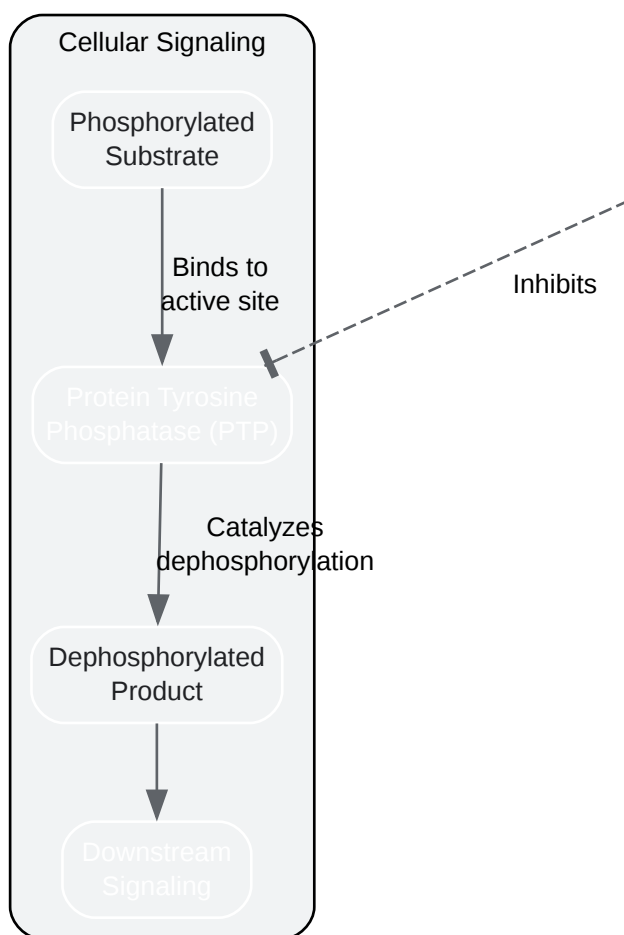
Mechanism of Action (General for α,α -difluoro- β -ketophosphonates):

The electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing difluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine. The phosphonate group can mimic the phosphate group of natural substrates, facilitating binding to the active site. The stability of the resulting enzyme-inhibitor complex can lead to potent and often irreversible inhibition.

Potential Therapeutic Areas:

- **Antiviral Research:** The α,α -difluoro- β -ketophosphonate scaffold has been explored for the development of inhibitors of viral proteases, which are crucial for viral replication.
- **Anticancer Research:** This class of compounds has shown potential as inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play a role in cell signaling pathways related to cell growth and proliferation. Dysregulation of PTPs is implicated in various cancers.
- **Pesticide Development:** The compound also serves as an intermediate in the synthesis of novel pesticides.

Signaling Pathway Interaction (Hypothesized):



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Figure 3: Hypothesized inhibition of a protein tyrosine phosphatase signaling pathway.

This diagram illustrates the potential mechanism by which a derivative of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** could inhibit a protein tyrosine phosphatase (PTP). By blocking the dephosphorylation of a key substrate, the inhibitor could disrupt downstream signaling pathways that are dependent on the phosphorylation state of that substrate.

Safety and Handling

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a valuable synthetic intermediate with significant potential in drug discovery and development. Its unique chemical structure, combining a difluorinated ketone and a phosphonate ester, makes it an attractive building block for the design of enzyme inhibitors targeting a range of diseases. Further research into the specific biological targets and mechanisms of action of its derivatives will be crucial in realizing its full therapeutic potential.

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